N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
CAS No.: 941906-40-7
Cat. No.: VC6517902
Molecular Formula: C23H21ClN2O4S
Molecular Weight: 456.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941906-40-7 |
|---|---|
| Molecular Formula | C23H21ClN2O4S |
| Molecular Weight | 456.94 |
| IUPAC Name | N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C23H21ClN2O4S/c1-30-21-11-8-18(24)14-22(21)31(28,29)25-19-9-10-20-17(13-19)7-12-23(27)26(20)15-16-5-3-2-4-6-16/h2-6,8-11,13-14,25H,7,12,15H2,1H3 |
| Standard InChI Key | PYLSCCRZLZJPSH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Introduction
Molecular Composition
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IUPAC Name: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
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Molecular Formula: C22H21ClN2O4S
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Molecular Weight: Approximately 444.93 g/mol
Structural Features
The compound consists of:
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A tetrahydroquinoline core, which is partially saturated and contains a ketone group at the second position.
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A benzyl substituent attached to the nitrogen atom of the tetrahydroquinoline ring.
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A sulfonamide group (-SO2NH-) linked to a benzene ring substituted with chlorine (at position 5) and methoxy (at position 2).
Synthesis
The synthesis of this compound likely involves:
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Formation of the tetrahydroquinoline core: This is typically achieved via Povarov reaction or other cyclization methods using aniline derivatives and aldehydes.
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Benzylation: Introduction of the benzyl group to the nitrogen atom.
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Sulfonamide coupling: Reaction of the tetrahydroquinoline derivative with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions.
Potential Pharmacological Activity
Compounds containing sulfonamide groups and tetrahydroquinoline cores are known for their diverse biological activities:
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Anticancer Potential: Sulfonamides often exhibit cytotoxic effects on cancer cells by disrupting cell cycle progression or inducing apoptosis.
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Anti-inflammatory Activity: Sulfonamides can inhibit enzymes like cyclooxygenase or lipoxygenase.
Although specific bioactivity data for this compound is not available in the provided sources, its structure suggests potential applications in medicinal chemistry.
Molecular Docking Studies
Similar compounds have been evaluated for their binding affinity to biological targets such as enzymes or receptors using computational methods like molecular docking.
Research Findings
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